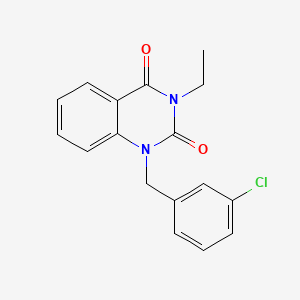

![molecular formula C24H27N3O2 B5600655 9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5600655.png)

9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of substituted 3,9-diazaspiro[5.5]undecanes, such as 9-(1-Benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one, can be achieved through intramolecular spirocyclization of 4-substituted pyridines. This process typically involves in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of diazaspirocycles can be intricately analyzed using single crystal X-ray diffraction, revealing detailed geometric parameters. For instance, derivatives similar to the mentioned compound have been structurally characterized to understand their spatial arrangement and bonding interactions (Zhu, 2011).

Chemical Reactions and Properties

Diazaspirocycles undergo various chemical reactions that highlight their reactivity and functional group compatibility. Techniques such as microwave-assisted solid-phase synthesis have been used to explore their reactivity, showcasing the versatility of these compounds in forming complex structures (Macleod et al., 2006).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound 9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one is part of a broader category of chemicals known for their intriguing structural characteristics and potential applications in scientific research. The construction of 3,9-diazaspiro[5.5]undecane derivatives, closely related to the compound , can be achieved via intramolecular spirocyclization of 4-substituted pyridines. This synthesis involves in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile, showcasing the chemical's versatility and potential for modification (Parameswarappa & Pigge, 2011).

Biological Activities and Potential Therapeutic Applications

The unique structural framework of diazaspirocycles, to which this compound belongs, has been explored for various biological activities. These compounds have shown promise in the treatment of conditions such as obesity, pain, and various immune system, cell signaling, cardiovascular, and psychotic disorders. Their bioactivity underscores their potential as therapeutic agents, reflecting a broad spectrum of pharmacological targets (Blanco‐Ania et al., 2017).

Structural Analysis and Modification

Further exploration into the chemical structure and modification of diazaspirocycles reveals their adaptability and potential for development into effective pharmacological agents. For instance, studies on antihypertensive agents within this category highlight the importance of substituent variation for enhancing biological activity. This indicates the compound's capacity for structural optimization in drug development processes, aiming to achieve targeted therapeutic outcomes while minimizing side effects (Clark et al., 1983).

Propriétés

IUPAC Name |

9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2/c28-23-5-8-24(18-27(23)16-19-6-11-25-12-7-19)9-13-26(14-10-24)17-21-15-20-3-1-2-4-22(20)29-21/h1-4,6-7,11-12,15H,5,8-10,13-14,16-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICRWIPBGWUXBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(CC2)CC3=CC4=CC=CC=C4O3)CN(C1=O)CC5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R*,5R*)-5-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(quinolin-3-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5600578.png)

![4-(acetylamino)-N-[4-(aminosulfonyl)benzyl]benzamide](/img/structure/B5600579.png)

![(1S*,5R*)-6-benzyl-3-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5600597.png)

![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5600598.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5600603.png)

![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5600618.png)

![N-[4-(cyanomethyl)phenyl]-2-nitrobenzamide](/img/structure/B5600620.png)

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600625.png)

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5600638.png)

![({5-[1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5600653.png)

![N-(3,4-dimethylphenyl)-2-[2-(4-isopropoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5600657.png)